molecular formula C6H15Cl2N3S B13257409 2-Piperazin-1-ylethanethioamidedihydrochloride

2-Piperazin-1-ylethanethioamidedihydrochloride

Cat. No.: B13257409
M. Wt: 232.17 g/mol
InChI Key: UIOWPSMRJGVTJP-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylethanethioamidedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

Molecular Formula

C6H15Cl2N3S

Molecular Weight

232.17 g/mol

IUPAC Name

2-piperazin-1-ylethanethioamide;dihydrochloride

InChI

InChI=1S/C6H13N3S.2ClH/c7-6(10)5-9-3-1-8-2-4-9;;/h8H,1-5H2,(H2,7,10);2*1H

InChI Key

UIOWPSMRJGVTJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=S)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-ylethanethioamidedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-ylethanethioamidedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

2-Piperazin-1-ylethanethioamidedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-ylethanethioamidedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Piperazin-1-ylethanethioamidedihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for research and development in multiple fields.

Biological Activity

2-Piperazin-1-ylethanethioamidedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing on recent research findings and case studies.

  • IUPAC Name : 2-Piperazin-1-ylethanethioamide dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₂S
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study focusing on piperazine-based compounds demonstrated their effectiveness against various bacterial strains, with some derivatives showing IC50 values in low micromolar ranges .

2. Antiviral Properties

Piperazine derivatives have been evaluated for their antiviral activities, particularly against HIV. A related compound, N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, showed potent anti-HIV activity with IC50 values at nanomolar levels . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.

3. Cytotoxicity and Cancer Therapeutics

The cytotoxic effects of piperazine-linked compounds have been extensively studied. For instance, derivatives such as piperazine-linked 1,8-naphthalimide exhibited promising cytotoxicity against breast cancer cell lines (4T1), leading to viability reductions below 80% at specific concentrations . The mechanism often involves DNA intercalation and inhibition of topoisomerase II.

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or proliferation.
  • Membrane Permeability : The structural characteristics of piperazine derivatives often enhance their ability to permeate cellular membranes, facilitating their action within target cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against common pathogens. The results indicated that certain modifications to the piperazine ring could significantly enhance antibacterial activity. This suggests that this compound may also possess similar properties pending empirical validation.

Case Study 2: Anticancer Potential

In a recent investigation into piperazine-based anticancer agents, compounds were tested against multiple cancer cell lines. The findings revealed that structural modifications could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Data Tables

Activity TypeCompound/AnalogueIC50 (µM)Reference
AntimicrobialPiperazine Derivative<10
AntiviralN-(4-Fluoro-benzyl)piperazine<0.01
CytotoxicityPiperazine-linked naphthalimide<0.7

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